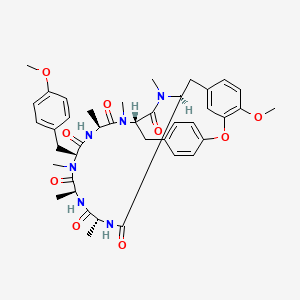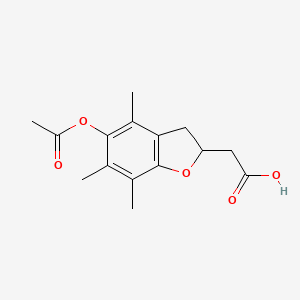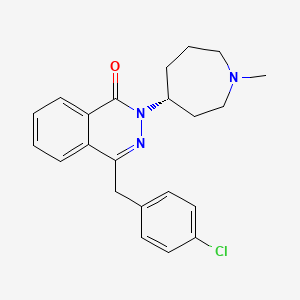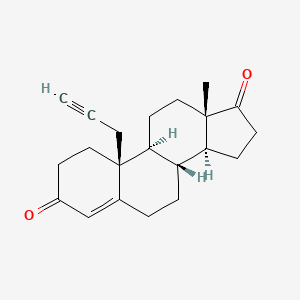
Plomestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MDL-18962, also known as plomestane or propargylestrenedione, is a steroidal, irreversible aromatase inhibitor. It was developed by Marion Merrell Dow (now Hoechst AG) as an antineoplastic agent for the treatment of breast cancer. The compound is known for its ability to significantly reduce estrogen levels with a single administration .
Méthodes De Préparation
MDL-18962 is synthesized through a series of chemical reactions starting from androstenedione. The key step involves the introduction of a propargyl group at the C-10 position of the steroid nucleus. The synthetic route typically includes:
Step 1: Conversion of androstenedione to 10-propargyl-androstenedione.
Step 2: Oxidation of the intermediate to form the final product, MDL-18962.
Analyse Des Réactions Chimiques
MDL-18962 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid nucleus.
Substitution: The propargyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
MDL-18962 has several scientific research applications:
Chemistry: Used as a model compound to study the mechanism of aromatase inhibition.
Biology: Investigated for its effects on estrogen biosynthesis and hormone regulation.
Medicine: Explored as a potential treatment for estrogen-dependent breast cancer.
Industry: Utilized in the development of new aromatase inhibitors and related compounds.
Mécanisme D'action
MDL-18962 exerts its effects by irreversibly binding to the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This binding inactivates the enzyme, leading to a significant reduction in estrogen levels. The molecular target is the active site of the aromatase enzyme, and the pathway involves the formation of a covalent bond between the inhibitor and the enzyme .
Comparaison Avec Des Composés Similaires
MDL-18962 is unique among aromatase inhibitors due to its irreversible binding mechanism. Similar compounds include:
Exemestane: Another steroidal aromatase inhibitor with a similar mechanism of action.
Anastrozole: A non-steroidal aromatase inhibitor that reversibly binds to the enzyme.
Letrozole: Another non-steroidal inhibitor with reversible binding properties.
Compared to these compounds, MDL-18962 offers the advantage of a longer-lasting effect due to its irreversible binding .
Propriétés
Numéro CAS |
77016-85-4 |
|---|---|
Formule moléculaire |
C21H26O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(8R,9S,10S,13S,14S)-13-methyl-10-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H26O2/c1-3-10-21-12-8-15(22)13-14(21)4-5-16-17-6-7-19(23)20(17,2)11-9-18(16)21/h1,13,16-18H,4-12H2,2H3/t16-,17-,18-,20-,21-/m0/s1 |
Clé InChI |
JKPDEYAOCSQBSZ-OEUJLIAZSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CC#C |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10-PED 10-propargylandrost-4-ene-3,17-dione 10-propargylestr-4-ene-3,17-dione 19-acetylenic androstenedione MDL 18962 MDL-18,962 plomestane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



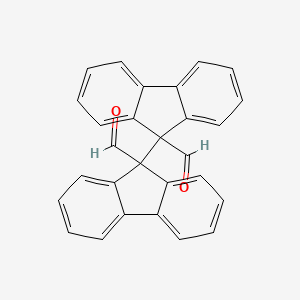



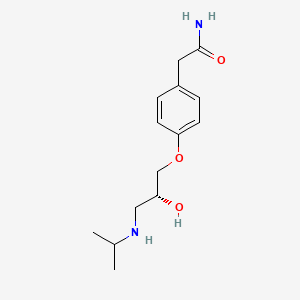

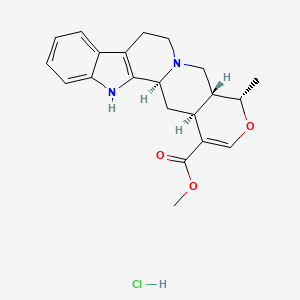
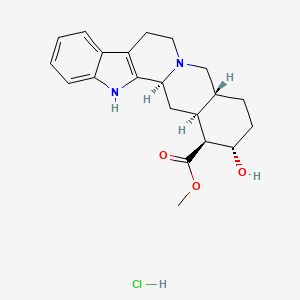
![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)
